2-Guanidino-4,5-dimethyloxazole

Description

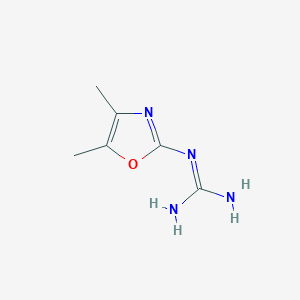

2-Guanidino-4,5-dimethyloxazole is a heterocyclic compound featuring an oxazole ring substituted at positions 2, 4, and 3. The 2-position is modified with a guanidino group (–NH–C(=NH)–NH₂), while the 4- and 5-positions carry methyl groups. This compound is primarily utilized as an analytical derivative for detecting dicyanodiamide residues in plants. It is synthesized by reacting dicyanodiamide with 3-hydroxy-2-butanone in an alcoholic hydrochloric acid medium (40–50°C), followed by purification via liquid-liquid extraction and reverse-phase HPLC . Its spectrophotometric detection at 260 nm enables quantification at trace levels (10–100 ppb) in agricultural products .

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |

InChI |

InChI=1S/C6H10N4O/c1-3-4(2)11-6(9-3)10-5(7)8/h1-2H3,(H4,7,8,9,10) |

InChI Key |

DSGFHJCDCSSDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)N=C(N)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dimethyloxazole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Guanidino-4,5-dimethyloxazole | 2-guanidino, 4,5-dimethyl | C₆H₁₁N₃O | 153.18* | Not Available |

| 2-Amino-4,5-dimethyloxazole | 2-amino, 4,5-dimethyl | C₅H₈N₂O | 112.13 | Not Available |

| 2-Ethyl-4,5-dimethyloxazole | 2-ethyl, 4,5-dimethyl | C₇H₁₁NO | 125.17 | 53833-30-0 |

| 2-Isobutyl-4,5-dimethyloxazole | 2-isobutyl, 4,5-dimethyl | C₉H₁₅NO | 153.22 | 26131-91-9 |

| 4,5-Dimethyl-2-isopropyloxazole | 2-isopropyl, 4,5-dimethyl | C₈H₁₃NO | 139.19 | 19519-45-0 |

| 2-Hexyl-4,5-dimethyloxazole | 2-hexyl, 4,5-dimethyl | C₁₁H₁₉NO | 181.27 | 20662-87-7 |

*Calculated based on formula.

Key Observations:

- Substituent Impact: The guanidino group in this compound introduces strong basicity and hydrogen-bonding capacity, distinguishing it from alkyl- or amino-substituted derivatives.

- Molecular Weight : Alkyl chain length (e.g., hexyl vs. ethyl) directly influences molecular weight and hydrophobicity.

Functional and Application Comparison

Key Differences:

Analytical vs. Industrial Use: this compound is niche to residue analysis, whereas 2-amino and alkyl derivatives are bulk chemicals for drug or flavor synthesis. The guanidino group’s polarity facilitates HPLC purification, unlike hydrophobic alkyl derivatives suited for flavor retention .

Biological Activity: 2-Amino-4,5-dimethyloxazole’s reactivity enables sulfonamide antibiotic production, leveraging its amine group for covalent bonding . Alkyl derivatives lack reactive sites, limiting them to non-therapeutic roles like flavoring .

Natural Occurrence: Ethyl, isobutyl, and hexyl derivatives are naturally present in foods (e.g., potatoes), while the guanidino analog is synthetic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.